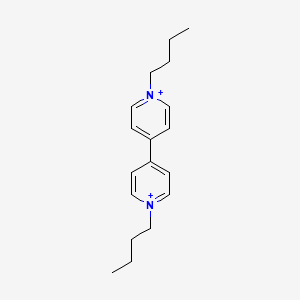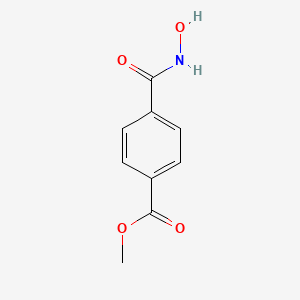
Methyl 4-(hydroxycarbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(hydroxycarbamoyl)benzoate is an organic compound that belongs to the class of esters It is derived from benzoic acid and is characterized by the presence of a methyl ester group and a hydroxycarbamoyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-(hydroxycarbamoyl)benzoate can be synthesized through the esterification of 4-(hydroxycarbamoyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method can enhance the efficiency and yield of the reaction by maintaining optimal reaction conditions and minimizing side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(hydroxycarbamoyl)benzoate undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products
Hydrolysis: 4-(hydroxycarbamoyl)benzoic acid and methanol.
Reduction: 4-(hydroxycarbamoyl)benzyl alcohol.
Substitution: Methyl 3-nitro-4-(hydroxycarbamoyl)benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(hydroxycarbamoyl)benzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 4-(hydroxycarbamoyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity . The hydroxycarbamoyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition or activation of the enzyme .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(hydroxycarbamoyl)benzoate can be compared with other similar compounds, such as:
Methyl benzoate: Lacks the hydroxycarbamoyl group and has different chemical reactivity and applications.
Methyl 4-hydroxybenzoate:
Ethyl 4-(hydroxycarbamoyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group, leading to differences in physical and chemical properties.
Conclusion
This compound is a versatile compound with a wide range of applications in various fields. Its unique chemical structure allows it to undergo diverse chemical reactions and interact with specific molecular targets, making it valuable for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
52134-36-8 |
|---|---|
Molekularformel |
C9H9NO4 |
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
methyl 4-(hydroxycarbamoyl)benzoate |
InChI |
InChI=1S/C9H9NO4/c1-14-9(12)7-4-2-6(3-5-7)8(11)10-13/h2-5,13H,1H3,(H,10,11) |
InChI-Schlüssel |
VEJFPBLBWXRFFU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



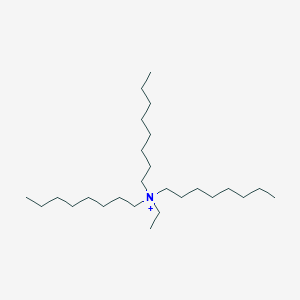
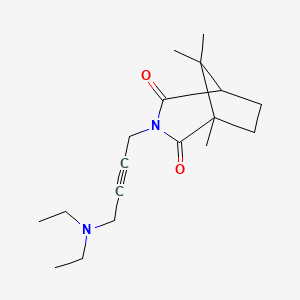
![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)


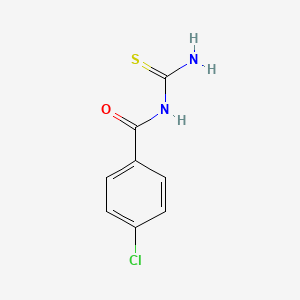

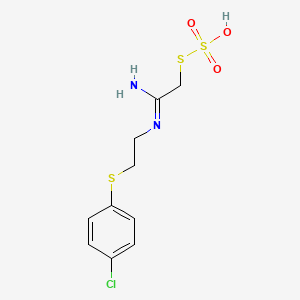

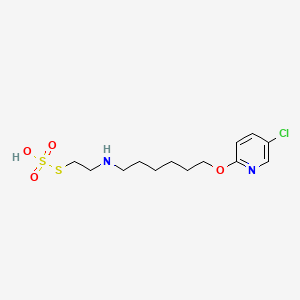
![Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-](/img/structure/B14660743.png)
